molecular formula C54H86O24 B1654937 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid CAS No. 29660-94-4

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B1654937
CAS No.: 29660-94-4
M. Wt: 1119.2
InChI Key: PXGJYJGHNZFNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose is a complex organic molecule with a molecular formula of C54H86O24 This compound is characterized by its intricate structure, which includes multiple hexopyranosyl groups and an oleanane triterpenoid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose involves multiple steps, including the glycosylation of hexopyranosyl groups and the formation of the oleanane triterpenoid backbone. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the glycosylation reactions may be carried out using Lewis acids as catalysts and anhydrous solvents to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological processes to produce the triterpenoid backbone, followed by chemical synthesis to attach the hexopyranosyl groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the triterpenoid backbone, altering its chemical properties.

    Substitution: Substitution reactions can occur at the hexopyranosyl groups, leading to the formation of new compounds with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones , while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model system for studying complex glycosylation reactions and the synthesis of triterpenoid derivatives.

    Biology: It is investigated for its potential biological activities, including , , and properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of and .

    Industry: It is used in the development of and for the production of high-value chemicals.

Mechanism of Action

The mechanism of action of NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Modulating enzyme activity: It can inhibit or activate enzymes involved in key metabolic pathways.

    Interacting with cellular receptors: The compound can bind to receptors on the cell surface, triggering signaling cascades that lead to various biological responses.

    Altering gene expression: It can influence the expression of genes involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose: can be compared to other similar compounds, such as:

These compounds share similar structural features but differ in the specific arrangement of hexopyranosyl groups and the functional groups attached to the triterpenoid backbone. The unique structure of NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose

Properties

CAS No.

29660-94-4

Molecular Formula

C54H86O24

Molecular Weight

1119.2

IUPAC Name

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C54H86O24/c1-49(2)14-16-54(48(70)78-46-38(66)35(63)32(60)26(21-57)73-46)17-15-52(6)22(23(54)18-49)8-9-28-51(5)12-11-29(50(3,4)27(51)10-13-53(28,52)7)74-47-39(67)40(75-44-36(64)33(61)30(58)24(19-55)71-44)41(42(77-47)43(68)69)76-45-37(65)34(62)31(59)25(20-56)72-45/h8,23-42,44-47,55-67H,9-21H2,1-7H3,(H,68,69)

InChI Key

PXGJYJGHNZFNDH-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.